6-Bromoisochroman
Overview
Description
6-Bromoisochroman is an organic compound with the molecular formula C9H9BrO It is a derivative of isochroman, where a bromine atom is substituted at the sixth position of the isochroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromoisochroman can be synthesized through several methods. One common approach involves the bromination of isochroman. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to achieve the desired substitution.
For example, a typical synthetic route might involve:
Bromination of Isochroman: Isochroman is treated with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the sixth position.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions or the use of automated systems to control reaction parameters precisely. The goal is to maximize yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
6-Bromoisochroman undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, such as this compound-4-one.
Reduction Reactions: Reduction of this compound can lead to the formation of isochroman derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, or other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 6-alkylisochroman or 6-aryloxyisochroman.
Oxidation: this compound-4-one is a major product.
Reduction: Reduced derivatives of isochroman.
Scientific Research Applications
6-Bromoisochroman has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 6-Bromoisochroman depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to its target, thereby increasing its efficacy. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Isochroman: The parent compound without the bromine substitution.
6-Chloroisochroman: Similar structure with a chlorine atom instead of bromine.
6-Fluoroisochroman: Similar structure with a fluorine atom instead of bromine.
Uniqueness
6-Bromoisochroman is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with other molecules, making it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
6-bromo-3,4-dihydro-1H-isochromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXQWWFCWFMCHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444727 | |
Record name | 6-bromoisochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182949-90-2 | |
Record name | 6-Bromo-3,4-dihydro-1H-2-benzopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182949-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromoisochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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